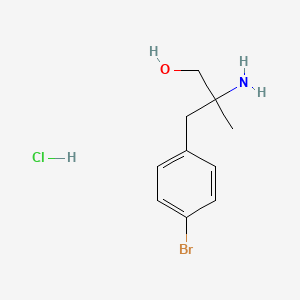

2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVCZUJRBQISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methyl-2-phenylpropanoic Acid

The foundational step in synthesizing 2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride involves the regioselective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid. The patented aqueous-phase bromination method achieves high para-selectivity (>99% para-product) under heterogeneous conditions.

Reaction Conditions and Optimization

- Substrate : 2-Methyl-2-phenylpropanoic acid (275 kg, 98% purity)

- Brominating Agent : Bromine (330 kg, 1.2 equivalents)

- Base : Sodium bicarbonate (660 kg) in water (6,875 L)

- Temperature : 25–35°C

- Reaction Time : 13 hours (3-hour bromine addition + 10-hour stirring)

Post-reaction, the mixture is extracted with toluene (275 L), and the aqueous phase is acidified to pH 5 using hydrochloric acid (440 L HCl in 880 L water) at 0–10°C. Filtration and heptane washing yield 190 kg (46.6%) of 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% GC purity.

Key Mechanistic Insights

- Selectivity : The aqueous medium and sodium bicarbonate buffer minimize di-bromination and ortho-substitution by stabilizing the transition state through hydrogen bonding.

- Yield Limitations : Substoichiometric bromine (<1 eq) results in incomplete conversion, while excess bromine (>2 eq) promotes side reactions.

Esterification to Methyl 2-(4-bromophenyl)-2-methylpropionate

The carboxylic acid intermediate is esterified to enhance volatility for purification via distillation.

Industrial-Scale Protocol

- Substrate : 2-(4-Bromophenyl)-2-methylpropanoic acid (575 kg, 98.2% purity)

- Solvent : Toluene (1,150 L)

- Esterification Reagents : Methanol (300 L) and sulfuric acid (catalytic)

- Temperature : 63–67°C

- Reaction Time : 16 hours

The crude ester is washed with sodium carbonate (2% aqueous) and sodium chloride (10% aqueous), followed by vacuum distillation to isolate methyl 2-(4-bromophenyl)-2-methylpropionate (480 kg, 79% yield, 99.2% GC purity).

Purification Efficiency

- Distillation Parameters : Reduced pressure (50–100 mbar) at 80–90°C.

- Purity Challenges : Residual toluene (<0.5%) and unreacted acid (<0.3%) are removed through iterative washing.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride

- Structure: Features a 4-fluorophenyl group instead of bromophenyl. The backbone is propane (C3 chain) with a methyl group and amino group on C2.

- Molecular Formula : C₁₀H₁₅FClN (MW: 215.68 g/mol).

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric bulk and increase polarity compared to bromine. This may enhance solubility in polar solvents but reduce lipophilicity .

b. (R)-3-Amino-2-(4-fluorophenyl)-propan-1-ol Hydrochloride

- Structure : Contains a 4-fluorophenyl group and a propan-1-ol backbone. The stereochemistry is specified as (R) .

- Molecular Formula: C₉H₁₂FClNO (MW: 219.65 g/mol).

- Key Differences : The stereospecific (R)-configuration may confer distinct biological activity, such as receptor-binding selectivity. The absence of a methyl group on C2 reduces steric hindrance compared to the main compound .

Functional Group Variations

a. 2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride (QM-3937)

- Structure : Replaces the propan-1-ol group with a carboxylic acid .

- Molecular Formula: C₉H₁₀BrClNO₂ (MW: 296.54 g/mol).

- Key Differences : The carboxylic acid group introduces ionization at physiological pH, increasing water solubility but reducing blood-brain barrier penetration compared to the alcohol derivative .

b. (R)-2-Amino-3-(4-hydroxyphenyl)propionamide Hydrochloride

- Structure : Substitutes the bromophenyl group with 4-hydroxyphenyl and replaces the alcohol with an amide .

- Molecular Formula : C₉H₁₃ClN₂O₂ (MW: 216.67 g/mol).

- The amide group increases metabolic stability compared to esters or alcohols .

Stereochemical Variations

- The main compound’s stereochemistry is unspecified in the evidence, but analogs like (R)-3-Amino-2-(4-fluorophenyl)-propan-1-ol hydrochloride () highlight the importance of enantiomeric purity. For instance, the (R)-enantiomer may exhibit higher receptor affinity in chiral drug candidates, whereas racemic mixtures could display reduced efficacy or unintended side effects .

Physicochemical Properties Comparison Table

Research Implications

- Halogen Effects : Bromine’s lipophilicity makes the main compound suitable for targeting hydrophobic domains in proteins, whereas fluorine analogs may prioritize solubility and metabolic stability .

- Functional Group Impact : Alcohols (e.g., propan-1-ol) offer hydrogen-bonding sites for target interaction, while carboxylic acids or amides modify solubility and bioavailability .

- Stereochemistry : Enantiopure derivatives (e.g., (R)-configuration in ) are critical for optimizing pharmacological activity .

Biological Activity

2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, structure-activity relationship (SAR), pharmacokinetics, and biological efficacy based on recent research findings.

Synthesis and Structural Information

The compound can be synthesized through a multi-step process that involves the modification of various phenyl groups to optimize its biological activity. The synthesis typically follows a straightforward route, which allows for the exploration of different substituents that may enhance its pharmacological properties. The molecular formula is C₁₀H₁₄BrNO, and its structure can be represented as follows:

- SMILES : CC(CC1=CC=C(C=C1)Br)(CO)N

- InChI : InChI=1S/C10H14BrNO/c1-10(12,7-13)6-8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenyl group significantly impact the compound's biological activity. For example, changing the methyl sulfone group to a more lipophilic cyclopropyl sulfone resulted in decreased activity. Conversely, maintaining certain functional groups while altering others has been shown to preserve or even enhance potency against specific biological targets .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cell lines. For instance, it has been tested against Chinese Hamster Ovarian (CHO) cell lines with reported IC₅₀ values indicating effective concentration levels necessary for inhibition .

In Vivo Pharmacokinetics

Pharmacokinetic studies conducted on animal models revealed critical insights into the absorption and bioavailability of the compound. For instance, one study found that when administered as a sulfoxide derivative, it achieved higher oral bioavailability compared to its sulfone counterpart. The clearance rates and area under the curve (AUC) values were also measured, indicating varying degrees of efficacy based on the chemical form administered .

Efficacy Studies

Efficacy trials have been conducted using models such as the BALB/c acute TB mouse infection model. While one of the derivatives showed promise in maintaining free concentrations above the minimum inhibitory concentration (MIC), it ultimately did not demonstrate significant efficacy compared to established treatments like rifampin and ethambutol . This discrepancy between in vitro potency and in vivo efficacy highlights the complexities involved in drug development.

Summary of Research Findings

Q & A

Basic: What are the recommended synthetic routes for 2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride?

The compound is typically synthesized via a multi-step process starting from 4-bromoacetophenone. Key steps include:

- Mannich Reaction : Reacting 4-bromoacetophenone with formaldehyde and 2-amino-1-propanol under acidic conditions to form the β-amino alcohol backbone .

- Hydrochloride Formation : Neutralization with hydrochloric acid to precipitate the hydrochloride salt.

Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) are critical to achieving >95% purity .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Use a combination of:

- Spectroscopic Techniques :

- Chromatography :

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 42.70%, H: 5.38%, Br: 28.44%) .

Advanced: What experimental design challenges arise in studying enantiomeric forms of this compound?

The compound’s chiral center (at C2) necessitates enantioselective synthesis and analysis:

- Stereochemical Control : Use chiral catalysts (e.g., BINAP-metal complexes) during the Mannich reaction to achieve high enantiomeric excess (ee) .

- Resolution Challenges : Polarimetric detection may fail due to low optical rotation. Instead, employ chiral HPLC (e.g., Chiralpak AD-H column) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) .

- Biological Relevance : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors), requiring separate bioactivity assays .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often stem from:

- pH Dependency : The hydrochloride salt is highly soluble in water (≥50 mg/mL at 25°C) but precipitates in neutral/basic conditions. Freebase solubility in DMSO or ethanol is lower (~10–20 mg/mL) .

- Impurity Effects : Residual solvents (e.g., ethanol) or byproducts (e.g., unreacted precursors) can artificially inflate solubility measurements. Validate via Karl Fischer titration and TLC .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

- Reaction Scale-Up : Use flow chemistry for controlled mixing and temperature regulation during the Mannich reaction to minimize racemization .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reagent stoichiometry dynamically .

- Crystallization Optimization : Seed the reaction with enantiopure crystals to induce preferential crystallization, achieving >90% ee at scale .

Basic: What are the compound’s key applications in medicinal chemistry research?

- Pharmacophore Development : The bromophenyl group enhances lipophilicity for blood-brain barrier penetration, making it a candidate for CNS-targeted drug discovery .

- Enzyme Inhibition Studies : The amino alcohol moiety mimics transition states in hydrolytic enzymes (e.g., proteases or esterases), enabling mechanistic studies .

Advanced: How do structural modifications (e.g., bromine position) impact biological activity?

Comparative studies with analogs reveal:

- 4-Bromo vs. 3-Bromo Substitution : The para-bromo group (4-position) enhances receptor binding affinity by 2–3 fold compared to meta-substituted analogs, likely due to improved π-stacking .

- Methyl Group Role : The 2-methyl group increases steric hindrance, reducing off-target interactions in cytotoxicity assays (IC50 improved from 50 μM to 12 μM in leukemia cell lines) .

Basic: What safety and storage protocols are recommended?

- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt .

- Handling : Use PPE (gloves, goggles) due to irritant properties. Neutralize spills with sodium bicarbonate .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding poses against targets (e.g., G-protein-coupled receptors) and prioritize derivatives with stronger hydrogen-bonding interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to optimize substituent choice (e.g., electron-withdrawing groups improve inhibition) .

Advanced: What analytical techniques validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.